![molecular formula C35H51N3O4S2 B1206049 2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate CAS No. 22178-11-6](/img/structure/B1206049.png)
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is a long-acting antipsychotic medication used primarily for the treatment of chronic, non-agitated schizophrenia. It is a derivative of pipotiazine, a phenothiazine compound, and is known for its prolonged duration of action when administered intramuscularly .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pipotiazine undecylenic ester involves the esterification of pipotiazine with undecylenic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through various chromatographic techniques to obtain the final product .
Industrial Production Methods
Industrial production of pipotiazine undecylenic ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
化学反应分析
Types of Reactions
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the phenothiazine ring structure.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of pipotiazine, which may have different pharmacological properties .
科学研究应用
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating schizophrenia and other psychiatric disorders.
Industry: Employed in the development of long-acting injectable formulations for antipsychotic medications
作用机制
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate acts as an antagonist on various postsynaptic receptors, including dopaminergic (D1, D2, D3, and D4), serotonergic (5-HT1 and 5-HT2), histaminergic (H1), alpha1/alpha2-adrenergic, and muscarinic (M1/M2) receptors. By blocking these receptors, it reduces dopamine activity in the limbic system and normalizes dopamine activity in the cortical regions. This helps alleviate symptoms of schizophrenia, such as hallucinations and delusions .
相似化合物的比较
Similar Compounds
Pipotiazine palmitate: Another long-acting ester of pipotiazine with similar pharmacological properties.
Fluphenazine decanoate: A long-acting ester of fluphenazine, used for similar indications.
Haloperidol decanoate: A long-acting ester of haloperidol, also used for the treatment of schizophrenia
Uniqueness
2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate is unique due to its specific esterification with undecylenic acid, which provides a distinct pharmacokinetic profile. This results in a prolonged duration of action, making it suitable for patients who require long-term maintenance therapy .
属性
CAS 编号 |
22178-11-6 |
|---|---|
分子式 |
C35H51N3O4S2 |
分子量 |
641.9 g/mol |
IUPAC 名称 |
2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl undec-10-enoate |
InChI |
InChI=1S/C35H51N3O4S2/c1-4-5-6-7-8-9-10-11-17-35(39)42-27-22-29-20-25-37(26-21-29)23-14-24-38-31-15-12-13-16-33(31)43-34-19-18-30(28-32(34)38)44(40,41)36(2)3/h4,12-13,15-16,18-19,28-29H,1,5-11,14,17,20-27H2,2-3H3 |
InChI 键 |
MFSGYRRYJFCADI-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCOC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
22178-11-6 |
同义词 |
pipothiazine undecylenate pipotiazine undecylenate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


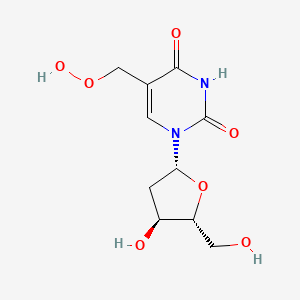
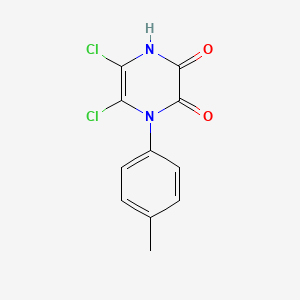
![4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol](/img/structure/B1205970.png)
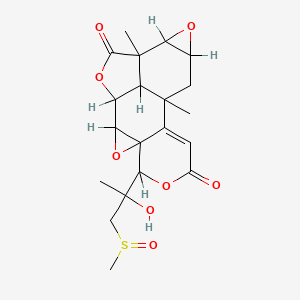
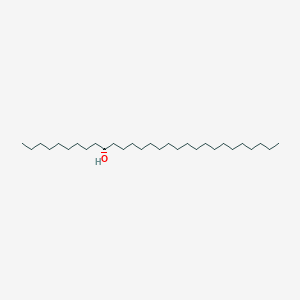
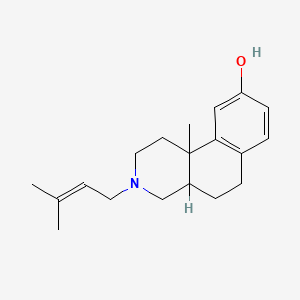
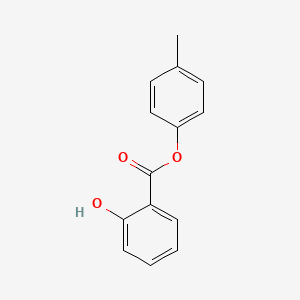
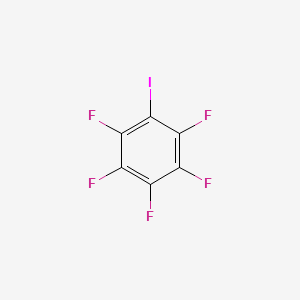
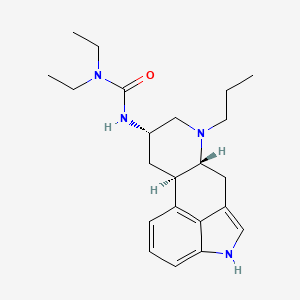
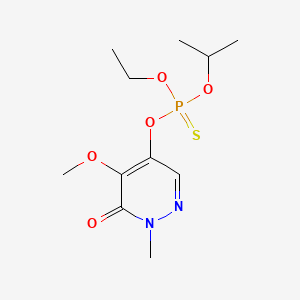
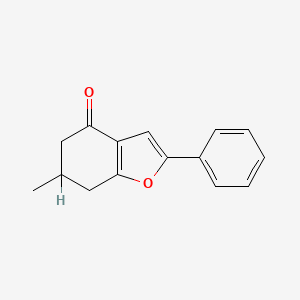
![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
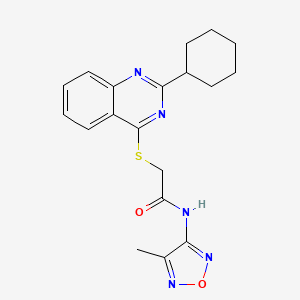
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
